molecular formula C40H58N6O13S B10845782 AcAsp-Glu-Cha-Val-Prb-Cys

AcAsp-Glu-Cha-Val-Prb-Cys

Cat. No.: B10845782
M. Wt: 863.0 g/mol
InChI Key: UINXWQSPCZCPNY-MKVQYLHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of AcAsp-Glu-Cha-Val-Prb-Cys involves multiple steps, each requiring specific reaction conditions. The process typically begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled sequentially using peptide coupling reagents. The final product is obtained after deprotection and purification steps. Industrial production methods may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis, depending on the scale and desired purity .

Chemical Reactions Analysis

AcAsp-Glu-Cha-Val-Prb-Cys undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of these bonds .

Scientific Research Applications

AcAsp-Glu-Cha-Val-Prb-Cys has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of AcAsp-Glu-Cha-Val-Prb-Cys involves its interaction with specific molecular targets, such as the hepatitis C virus NS3 protease. By binding to this enzyme, the compound inhibits its activity, preventing the virus from replicating. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, blocking the active site and preventing substrate binding .

Comparison with Similar Compounds

AcAsp-Glu-Cha-Val-Prb-Cys can be compared with other similar compounds, such as:

Properties

Molecular Formula

C40H58N6O13S

Molecular Weight

863.0 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S,4R)-2-[(1-carboxy-2-sulfanylethyl)carbamoyl]-4-phenylmethoxypyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C40H58N6O13S/c1-22(2)34(39(56)46-19-26(59-20-25-12-8-5-9-13-25)17-31(46)38(55)44-30(21-60)40(57)58)45-37(54)28(16-24-10-6-4-7-11-24)43-35(52)27(14-15-32(48)49)42-36(53)29(18-33(50)51)41-23(3)47/h5,8-9,12-13,22,24,26-31,34,60H,4,6-7,10-11,14-21H2,1-3H3,(H,41,47)(H,42,53)(H,43,52)(H,44,55)(H,45,54)(H,48,49)(H,50,51)(H,57,58)/t26-,27+,28+,29+,30?,31+,34+/m1/s1

InChI Key

UINXWQSPCZCPNY-MKVQYLHRSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)NC(CS)C(=O)O)OCC2=CC=CC=C2)NC(=O)[C@H](CC3CCCCC3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)N1CC(CC1C(=O)NC(CS)C(=O)O)OCC2=CC=CC=C2)NC(=O)C(CC3CCCCC3)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.